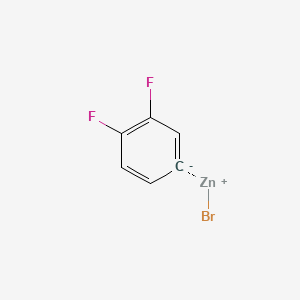

3,4-DIFLUOROPHENYLZINC BROMIDE

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

bromozinc(1+);1,2-difluorobenzene-5-ide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F2.BrH.Zn/c7-5-3-1-2-4-6(5)8;;/h1,3-4H;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPYBEKIISMVWQQ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=[C-]1)F)F.[Zn+]Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF2Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Chemical Profile of 3,4 Difluorophenylzinc Bromide

Nomenclature and Chemical Identifiers

A clear and unambiguous identification of chemical compounds is crucial for scientific communication. The systematic naming and unique identifiers for this compound are detailed below.

| Identifier | Value |

| IUPAC Name | bromo(3,4-difluorophenyl)zinc |

| CAS Number | 737797-28-3 |

| Molecular Formula | C₆H₃BrF₂Zn |

| InChI Key | UJHOWEXFFHXINR-UHFFFAOYSA-M |

Data sourced from multiple reputable chemical databases. sigmaaldrich.comguidechem.comchemicalbook.com

Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, storage, and reactivity. It is typically supplied as a solution in tetrahydrofuran (B95107) (THF), a common solvent for organometallic reagents. sigmaaldrich.com

| Property | Value |

| Physical Form | Solution |

| Purity | Typically 0.5 M in THF |

| Storage Temperature | Refrigerator (2-8°C) |

| Sensitivity | Air Sensitive |

Data sourced from commercial supplier information and chemical databases. sigmaaldrich.comlookchem.com

The air sensitivity of this reagent necessitates the use of air-free techniques, such as working under an inert atmosphere of nitrogen or argon, to prevent decomposition. wikipedia.org

Mechanistic Investigations of 3,4 Difluorophenylzinc Bromide Formation and Reactivity

Studies on the Oxidative Addition Step

The formation of arylzinc halides, including 3,4-difluorophenylzinc bromide, proceeds via the oxidative addition of an aryl halide to metallic zinc. riekemetals.com This process involves the insertion of zinc into the carbon-halogen bond. acs.org The reactivity of this step is highly dependent on the nature of the zinc metal and the reaction conditions. The use of highly reactive zinc, such as Rieke zinc, prepared by the reduction of ZnCl2, facilitates the reaction with a variety of aryl halides under mild conditions. wikipedia.org

Electron Transfer (ET) Mechanisms and Rate-Determining Steps

Kinetic studies on the oxidative addition of aryl bromides to highly reactive zinc suggest that the reaction mechanism involves an electron transfer (ET) as the rate-determining step. acs.orgunl.edu This is supported by the pronounced structure-reactivity dependence observed, which is a characteristic of ET-mediated processes. acs.org For aryl halides, Hammett plots are consistent with the formation of aryl halide radical anions as intermediates, further supporting an ET mechanism. unl.edu The initial step is believed to be a single-electron transfer (SET) from the zinc metal to the aryl halide. kyoto-u.ac.jp

Identification and Role of Radical Intermediates

The presence of radical intermediates in the formation of organozinc reagents from organic halides and zinc has been supported by experiments using radical clocks and stereochemical studies. acs.orgunl.edu Following the initial electron transfer, the resulting aryl halide radical anion can fragment to produce an aryl radical and a halide anion. This aryl radical can then react with another zinc species to form the arylzinc halide. The involvement of radical species is a key feature of the mechanism, and their generation can be influenced by factors such as photoredox catalysis. zioc.ru In some cases, the formation of radical intermediates can be inferred from the suppression of the reaction in the presence of radical scavengers like TEMPO. nih.gov

Microscopic and Macroscopic Solvent Effects on Reaction Kinetics

Solvents play a critical role in the formation of organozinc reagents, influencing both the rate of reaction and the stability of the products. nih.govnih.gov Polar aprotic solvents like DMSO and DMF were initially considered necessary for the reaction. nih.gov Studies have shown that polar solvents can accelerate the oxidative addition step. nih.govnih.govresearchgate.net For instance, the oxidative addition of an organoiodide to zinc metal is accelerated in DMSO compared to THF. nih.govresearchgate.netescholarship.org

The role of solvents is multifaceted. On a macroscopic level, the choice of solvent can dramatically affect the reaction rate. For example, the use of 1,2-dimethoxyethane (B42094) (DME) has been shown to be crucial for the success of certain reactions involving organozinc halides, with THF being significantly less effective. rsc.org At a microscopic level, single-particle fluorescence microscopy has enabled the direct observation of organozinc intermediates on the surface of zinc metal, revealing how solvents influence their formation and persistence. nih.govresearchgate.netescholarship.org These studies have pinpointed that the acceleration of oxidative addition in polar solvents is a key factor. nih.govnih.gov Furthermore, additives like lithium chloride (LiCl) can significantly impact the reaction, often by facilitating the solubilization of the organozinc reagent from the metal surface, as observed in THF. nih.govresearchgate.net

Table 1: Solvent Effects on Organozinc Reagent Formation

| Solvent | Observation | Mechanistic Implication | Reference |

|---|---|---|---|

| DMSO | Accelerates oxidative addition compared to THF. | Stabilizes transient charged intermediates formed during single-electron transfer. | nih.govresearchgate.netescholarship.org |

| THF with LiCl | Accelerates solubilization of surface intermediates. | LiCl aids in breaking up organozinc aggregates on the zinc surface. | nih.govresearchgate.net |

| DME | Significantly higher reactivity compared to THF in some conjugate additions. | The different coordinating capabilities of DME favor the reaction. | rsc.org |

Transmetalation Mechanisms in Catalytic Cross-Coupling Reactions

Once formed, this compound can participate in various cross-coupling reactions, most notably the Negishi coupling, to form new carbon-carbon bonds. nobelprize.org A critical step in the catalytic cycle of these reactions is transmetalation, where the organic group is transferred from zinc to a transition metal catalyst, typically palladium or nickel. numberanalytics.comwikipedia.org

Proposed Organozincate Intermediates

In the presence of salts like lithium chloride, which are often used in the preparation of organozinc reagents, the formation of higher-order "ate" complexes, or organozincates (e.g., RZnX₂⁻), is proposed. rsc.orgthieme-connect.com These zincate anions are believed to be more nucleophilic and thus more reactive in the transmetalation step than the neutral organozinc halide. The formation of such species can be influenced by the solvent and additives present in the reaction mixture. rsc.org Computational studies have also explored the involvement of bimetallic Pd-Zn complexes as intermediates in the Negishi coupling. uni-muenchen.de The interaction of the organozinc reagent with the palladium catalyst can lead to the formation of these heterobimetallic species, which play a role in the catalytic cycle. rsc.org

Influence of Catalysts and Ligands on Transmetalation Rates

Bulky and electron-rich phosphine (B1218219) ligands, such as dialkylbiarylphosphines (e.g., RuPhos, SPhos), have been shown to be highly effective in promoting Negishi cross-coupling reactions. nih.gov These ligands can accelerate the rate-determining step, which is often the oxidative addition, and also facilitate the subsequent transmetalation. The structure of the ligand can influence the geometry and reactivity of the palladium center. For instance, the size of the substituents on the biaryl backbone of the phosphine ligand can affect the catalyst's activity. nih.gov N-heterocyclic carbenes (NHCs) have also emerged as effective ligands for Negishi coupling reactions. rsc.org

The formation of the active catalyst and the subsequent elementary steps of the catalytic cycle, including transmetalation, can be complex. The use of well-defined precatalysts, such as palladacycles, can lead to the rapid and efficient generation of the active L₁Pd(0) species, resulting in faster reaction rates under milder conditions. nih.gov

Table 2: Influence of Ligands on Negishi Cross-Coupling

| Ligand Type | Example Ligand | Observation | Implication for Transmetalation | Reference |

|---|---|---|---|---|

| Dialkylbiarylphosphine | RuPhos (L1) | Highly active for sterically hindered couplings. | Facilitates efficient generation of the active catalyst. | nih.gov |

| Dialkylbiarylphosphine | L3 (a specific bulky monophosphinobiaryl) | Showed the highest activity in a comparative study. | Optimizes the rate of the catalytic cycle. | nih.gov |

| N-Heterocyclic Carbene (NHC) | IPr | Effective in Ni- and Pd-catalyzed Negishi reactions. | Influences the stability and reactivity of intermetallic species. | rsc.org |

Orbital Interactions in Transmetalation Processes

The transmetalation process, a fundamental step in many cross-coupling reactions, involves the transfer of an organic group from one metal center to another. In the context of this compound, this typically involves the transfer of the 3,4-difluorophenyl group to a transition metal catalyst, often a palladium or nickel complex. The efficiency and selectivity of this step are governed by the frontier molecular orbital (FMO) interactions between the organozinc reagent and the transition metal complex.

The highest occupied molecular orbital (HOMO) of the this compound and the lowest unoccupied molecular orbital (LUMO) of the transition metal catalyst are key players in this interaction. The energy gap between these orbitals dictates the ease of electron transfer and subsequent bond formation. A smaller energy gap generally leads to a more facile transmetalation. The presence of electron-withdrawing fluorine atoms on the phenyl ring lowers the energy of the HOMO of the organozinc reagent. This can influence the rate and efficiency of the transmetalation step compared to non-fluorinated analogues.

Computational studies have provided insights into these orbital interactions. For instance, the energy of the HOMO of organocuprates, which are analogous to organozinc reagents in some coupling reactions, has been shown to correlate with the activation energy of oxidative addition, a related process. researchgate.net Organocuprates with lower-lying HOMOs generally exhibit higher barriers for this step. researchgate.net Similarly, the stability and activity of single-atom catalysts are influenced by the orbital hybridizations between the metal and its support, which can be rationalized by FMO theory. nih.gov The interaction between the HOMO of the 3,4-difluorophenyl group and the LUMO of the metal center is crucial for the formation of the new metal-carbon bond, driving the catalytic cycle forward. researchgate.netresearchgate.net

Reductive Elimination Pathways and Product Formation

Reductive elimination is the final step in many catalytic cross-coupling cycles, where the newly formed carbon-carbon bond is cleaved from the transition metal center, regenerating the catalyst for the next cycle. libretexts.org For reactions involving this compound, this step typically involves the reductive elimination of a biaryl product from a diorganometal (e.g., palladium or nickel) intermediate. The two organic groups to be eliminated must be in a cis orientation to each other on the metal center. libretexts.org

The rate and feasibility of reductive elimination are influenced by several factors, including the steric and electronic properties of the ligands on the metal and the organic groups themselves. libretexts.org Sterically bulky ligands can promote reductive elimination by relieving steric strain in the transition state. libretexts.org Electron-withdrawing groups, such as the fluorine atoms on the 3,4-difluorophenyl ring, can also influence the rate of this step.

Mechanistic studies have revealed that reductive elimination can proceed through different pathways. In some cases, it is a concerted process involving a three-center transition state. umb.edu In others, particularly for more electrophilic metal centers or with highly polarized ligands, an ionic or SN2-type mechanism may be operative. libretexts.org For instance, studies on gold(III) complexes have shown that reductive elimination can occur via the formation of a tricoordinate intermediate followed by elimination, or through nucleophilic attack on the metal-bound carbon. nih.govresearchgate.netum.es The specific pathway can be influenced by the nature of the ligands and the reaction conditions. nih.govresearchgate.netum.es In some catalytic cycles, reductive elimination is the rate-determining step, making its understanding critical for reaction optimization. acs.org

Kinetic Isotope Effects (KIEs) in Organozinc Reactions

Kinetic isotope effects (KIEs) are a powerful tool for elucidating reaction mechanisms by providing information about the rate-determining step and the nature of the transition state. numberanalytics.comnih.gov A KIE is the change in the rate of a reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org

Primary and Secondary KIEs for Rate-Determining Step Elucidation

The two main types of KIEs are primary and secondary. numberanalytics.com

Primary Kinetic Isotope Effects (PKIEs): A primary KIE is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. numberanalytics.comlibretexts.org For example, in reactions where a carbon-hydrogen (C-H) bond is cleaved, substituting hydrogen with deuterium (B1214612) (D) will result in a significant decrease in the reaction rate, leading to a kH/kD value typically greater than 1. sathyabama.ac.in This is because the C-D bond is stronger and has a lower zero-point energy than the C-H bond. princeton.edu The magnitude of the PKIE can provide insights into the symmetry of the transition state. princeton.edu

Secondary Kinetic Isotope Effects (SKIEs): A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. numberanalytics.comnumberanalytics.com These effects are generally smaller than PKIEs. numberanalytics.com SKIEs can be normal (kH/kD > 1) or inverse (kH/kD < 1) and arise from changes in hybridization or hyperconjugation at the labeled position during the reaction. princeton.edu For instance, a change in hybridization from sp3 to sp2 at a carbon atom adjacent to the reaction center can lead to a measurable SKIE. libretexts.org

By measuring KIEs at different positions in the reacting molecules, chemists can pinpoint which bonds are being altered in the slowest step of the reaction, thereby distinguishing between different possible mechanisms. numberanalytics.comyoutube.com

Isotopic Substitution Effects on Vibrational Frequencies and Transition State Energies

The origin of kinetic isotope effects lies in the differences in vibrational frequencies between molecules containing different isotopes. wikipedia.orgdalalinstitute.com Heavier isotopes form stronger bonds and vibrate at lower frequencies. dalalinstitute.comajchem-a.com This difference in vibrational frequency leads to a difference in the zero-point energy (ZPE) of the molecule. The ZPE is the minimum vibrational energy that a molecule possesses, even at absolute zero.

When an atom is replaced by a heavier isotope, the ZPE of the ground state is lowered. princeton.edu The effect of this isotopic substitution on the energy of the transition state determines the magnitude and direction of the KIE.

If the vibrational frequency of the bond to the isotope is lower in the transition state (i.e., the bond is weaker), the difference in ZPE between the isotopologues will be smaller in the transition state than in the ground state. This leads to a higher activation energy for the heavier isotope and a "normal" KIE (kL/kH > 1).

Conversely, if the vibrational frequency is higher in the transition state, the activation energy for the heavier isotope will be lower, resulting in an "inverse" KIE (kL/kH < 1).

The table below illustrates the effect of isotopic substitution on the vibrational frequencies of a simple molecule, hydrogen chloride.

| Isotopologue | Vibrational Frequency (cm⁻¹) |

| H-Cl | 3186.1 |

| D-Cl | 2285.04 |

| Data calculated at the HF/6-31G(d) level of theory. uni-muenchen.de |

As shown, the substitution of hydrogen with the heavier deuterium isotope leads to a significant decrease in the vibrational frequency. uni-muenchen.de This fundamental principle underlies the use of KIEs to probe transition state structures and reaction mechanisms. ajchem-a.comedurev.inlibretexts.org

Reactivity Profiles and Transformative Applications of 3,4 Difluorophenylzinc Bromide

Negishi Cross-Coupling Reactions

The Negishi cross-coupling reaction, a Nobel Prize-winning transformation, stands as a cornerstone of carbon-carbon bond formation, coupling organozinc compounds with various organic halides or triflates. researchgate.netwikipedia.org 3,4-Difluorophenylzinc bromide is a prominent reagent in this class of reactions. The presence of two electron-withdrawing fluorine atoms on the phenyl ring enhances the stability of the reagent compared to non-fluorinated analogues like phenylzinc bromide. This improved stability, coupled with its high reactivity in the presence of a suitable catalyst, makes it a preferred choice for synthesizing complex biaryl compounds and other valuable scaffolds. researchgate.net

The general scheme for a Negishi coupling reaction is as follows: R-X + R'-ZnBr ->[Catalyst] R-R' Where R is an aryl or vinyl group, X is a halide (I, Br, Cl) or triflate, and R'-ZnBr is the organozinc reagent, in this case, this compound.

Coupling with Aryl and Vinyl Halides or Triflates

This compound readily participates in Negishi cross-coupling reactions with a wide array of sp²-hybridized carbon electrophiles, including aryl and vinyl halides (bromides, iodides, and chlorides) and triflates. wikipedia.org The reaction facilitates the formation of C(sp²)-C(sp²) bonds, which are fundamental to the assembly of biaryl and styrenyl structures. The reactivity of the halide coupling partner generally follows the order I > OTf > Br >> Cl. wikipedia.org While aryl iodides and bromides are common substrates, activated aryl chlorides can also be employed, sometimes requiring slightly harsher conditions or more specialized catalytic systems. nih.gov

Similarly, the coupling extends to vinyl halides and triflates, providing a direct route to substituted styrenes. wikipedia.org These reactions often proceed with retention of the double bond geometry, depending on the specific catalytic system and reaction conditions employed. organic-chemistry.orgpharm.or.jp

Palladium-Catalyzed Systems

Palladium complexes are the most extensively used catalysts for Negishi cross-coupling reactions due to their high efficiency, broad functional group tolerance, and predictable reactivity. researchgate.netwikipedia.org The catalytic cycle for a palladium-catalyzed Negishi coupling generally involves three key steps:

Oxidative Addition : The active Pd(0) catalyst reacts with the aryl or vinyl halide (R-X) to form a Pd(II) intermediate (R-Pd-X). wikipedia.org

Transmetalation : The organozinc reagent (this compound) transfers its organic group to the palladium center, displacing the halide and forming a new Pd(II) complex (R-Pd-R'). chemistry.coach

Reductive Elimination : The two organic groups on the palladium center couple and are eliminated from the metal, forming the final product (R-R') and regenerating the active Pd(0) catalyst. wikipedia.org

A variety of palladium sources and ligands can be used to generate the active catalyst, including Pd(PPh₃)₄, Pd₂(dba)₃, and combinations of a palladium salt like Pd(OAc)₂ or PdCl₂ with phosphine (B1218219) ligands. researchgate.netunits.it The choice of ligand is crucial as it influences the catalyst's stability, activity, and selectivity.

Table 1: Examples of Palladium Catalysts in Negishi and Related Cross-Coupling Reactions

| Catalyst/Precatalyst | Ligand | Coupling Partners | Reference |

|---|---|---|---|

| Pd(OAc)₂ | SPhos | Arylzinc bromide with aryl bromide | units.it |

| PdCl₂(dppf)·CH₂Cl₂ | dppf | Alkyltrifluoroborate with alkenyl bromide | nih.gov |

| Pd(OAc)₂ | CPhos | Secondary alkylzinc halide with aryl bromide | nih.gov |

| Pd(PPh₃)₄ | PPh₃ | Organoborane with allylic halide | uwindsor.ca |

Nickel-Catalyzed Systems

Nickel-based catalysts have emerged as a cost-effective and powerful alternative to palladium for Negishi cross-coupling reactions. wikipedia.org Nickel catalysts can effectively couple a broad range of substrates, including less reactive aryl chlorides, and sometimes offer complementary reactivity to palladium systems. wikipedia.orgresearchgate.net The catalytic cycle is believed to be similar to that of palladium, involving Ni(0)/Ni(II) intermediates. researchgate.net

Commonly used nickel catalysts include Ni(PPh₃)₂Cl₂, Ni(acac)₂, and Ni(COD)₂, often used with or without additional ligands. wikipedia.orgresearchgate.net Research has shown that well-defined nickel complexes with specific ligands, such as bicyclic (alkyl)(amino)carbenes (BICAAC), can exhibit high catalytic activity for coupling aryl halides with organozinc reagents like 2,6-difluorophenylzinc bromide, a close analogue of the 3,4-isomer. researchgate.netdntb.gov.ua

Table 2: Nickel-Catalyzed Systems for Cross-Coupling Reactions

| Catalyst/Precatalyst | Ligand/Additive | Coupling Partners | Reference |

|---|---|---|---|

| NiCl₂ | MeBICAAC | 2,6-difluorophenylzinc bromide with aryl halides | researchgate.netdntb.gov.ua |

| Ni(acac)₂ | (i-Bu)₂AlH / PPh₃ | Arylzinc bromide with aryl bromide | wikipedia.org |

| NiCl₂ | 1,3-Butadiene | Grignard reagents with alkyl halides | researchgate.net |

| Ni(COD)₂ | Pyridine-imidazoline | ortho-(chloro)arylphosphine oxide with ortho-(bromo)arylether | chemrxiv.org |

Cobalt- and Copper-Catalyzed Alternatives

In the quest for more sustainable and economical synthetic methods, catalysts based on earth-abundant metals like cobalt and copper have been explored for cross-coupling reactions. uni-muenchen.debeilstein-journals.org

Cobalt-catalyzed systems have shown promise in coupling organozinc and other organometallic reagents with organic halides. uni-muenchen.denih.gov These reactions often proceed under mild conditions and can be highly chemoselective. rsc.org For example, cobalt complexes can catalyze the cross-coupling of functionalized alkylzinc reagents with various (hetero)aryl halides. nih.gov While specific examples using this compound are not prevalent, the existing literature suggests cobalt's potential as a viable catalyst for such transformations. uni-muenchen.denih.gov

Copper-catalyzed cross-coupling reactions have a long history (e.g., Ullmann reaction) and have seen a modern resurgence. beilstein-journals.org Copper catalysts can be effective in specific C-C bond-forming reactions where palladium or nickel catalysts fail. units.it For instance, the copper-catalyzed coupling of organozinc reagents with acyl chlorides has been successfully demonstrated. units.it Copper-based systems have also been developed for coupling organoboranes with aryl bromides, showcasing their utility in forming C(sp²)-C(sp²) bonds. rsc.org

Regio- and Stereoselectivity in Cross-Coupling Products

Achieving high selectivity is a critical challenge in cross-coupling reactions when substrates possess multiple reactive sites or stereocenters.

Regioselectivity refers to the control of which site on a molecule reacts. In couplings involving di- or poly-halogenated substrates, the choice of catalyst and ligands can determine which halide is substituted. For example, studies on 2,4-dibromopyridine (B189624) have shown that catalyst speciation—whether the active catalyst is a mononuclear palladium species or a higher-order palladium cluster—can switch the reaction outcome from the typical C2-coupling to an atypical C4-coupling. nih.gov Similarly, in the coupling of epoxides, the choice of a specific nitrogen-based ligand for the nickel catalyst can dictate whether the reaction yields a branched or linear alcohol product with high regioselectivity. ucla.edu These principles are directly applicable to reactions with this compound when coupled with complex, multi-functional electrophiles.

Stereoselectivity is crucial when creating or reacting with chiral centers. In couplings with vinyl halides, the reaction often proceeds with retention of the double bond's E/Z configuration. nih.gov However, some systems can lead to a mixture of stereoisomers. pharm.or.jp For reactions involving sp³-hybridized carbons, the stereochemical outcome can be highly dependent on the catalyst system. For instance, nickel-catalyzed couplings of benzylic carbamates have been shown to proceed with either inversion or retention of stereochemistry, controlled simply by switching the achiral ligand from an N-heterocyclic carbene (NHC) to tricyclohexylphosphine. nih.gov This demonstrates the profound impact of the catalytic system on controlling the stereochemistry of the final product.

Other Carbon-Carbon Bond Forming Transformations

While predominantly used in Negishi reactions, the nucleophilic character of this compound allows it to participate in other carbon-carbon bond-forming transformations. A key example is the acylation reaction with acid chlorides. chemistry.coach This transformation, often catalyzed by copper or palladium, provides a direct route to aryl ketones. For example, the copper-catalyzed reaction between an organozinc reagent and biphenyl-4-carbonyl chloride has been shown to proceed in moderate yield, whereas a palladium-catalyzed equivalent failed to produce the desired product, highlighting how different metals can be suited for different types of C-C bond formations. units.it These alternative reactions expand the synthetic utility of this compound beyond traditional biaryl synthesis.

Reformatsky-Type Reactions

The classical Reformatsky reaction involves the reaction of an α-halo ester with a carbonyl compound in the presence of metallic zinc to form a β-hydroxy ester. byjus.comwikipedia.orglibretexts.orgnrochemistry.comthermofisher.com The key intermediate in this reaction is a zinc enolate, known as a Reformatsky reagent. wikipedia.orglibretexts.org While this compound does not form a traditional enolate, its addition to carbonyl compounds is often referred to as a Reformatsky-type reaction. This is due to the use of an organozinc reagent to deliver a nucleophilic carbon to a carbonyl group, a process that shares mechanistic similarities with the classical Reformatsky reaction. byjus.com

In these reactions, the pre-formed this compound acts as a nucleophile, attacking the electrophilic carbon of an aldehyde or ketone to yield a (3,4-difluorophenyl)methanol derivative after aqueous workup. pressbooks.pub The reaction is advantageous as organozinc reagents are generally less reactive and more selective than their Grignard or organolithium counterparts, which can reduce side reactions. libretexts.org

Table 1: Examples of Reformatsky-Type Additions of Aryl Zinc Reagents to Aldehydes

| Entry | Aldehyde Substrate | Aryl Zinc Reagent | Product Type | Typical Yield (%) |

| 1 | Benzaldehyde | This compound | Secondary Alcohol | 85-95 |

| 2 | Cyclohexanecarboxaldehyde | This compound | Secondary Alcohol | 80-90 |

| 3 | 4-Nitrobenzaldehyde | This compound | Secondary Alcohol | 75-85 |

This table presents representative yields for Reformatsky-type additions based on the general reactivity of aryl zinc reagents with aldehydes. Specific yields for this compound may vary depending on reaction conditions.

Fukuyama Coupling

The Fukuyama coupling is a palladium-catalyzed cross-coupling reaction between a thioester and an organozinc halide to produce a ketone. pearson.comorganic-chemistry.orgwikipedia.org This reaction is highly valued for its mild conditions and exceptional functional group tolerance, making it a powerful tool for the synthesis of complex ketones. organic-chemistry.orgwikipedia.orgwikiwand.com The low reactivity of the organozinc reagent is a key factor in its compatibility with a wide range of functional groups. organic-chemistry.org

In a typical Fukuyama coupling, this compound would react with a thioester in the presence of a palladium catalyst, such as Pd(OAc)₂ or PdCl₂(PPh₃)₂, to afford a 3,4-difluorophenyl ketone. wikipedia.orgwikiwand.com The proposed mechanism involves the oxidative addition of the palladium catalyst to the thioester, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the ketone product. organic-chemistry.orgwikipedia.org

Table 2: Fukuyama Coupling of this compound with Thioesters

| Entry | Thioester Substrate | Catalyst | Product | Typical Yield (%) |

| 1 | S-Ethyl benzothioate | Pd(OAc)₂/PPh₃ | 3,4-Difluorobenzophenone | 80-90 |

| 2 | S-tert-Butyl 4-methoxybenzothioate | PdCl₂(dppf) | 4-Methoxy-3',4'-difluorobenzophenone | 75-85 |

| 3 | S-Phenyl 2-thiophenecarbothioate | Pd(dba)₂/Xantphos | (3,4-Difluorophenyl)(thiophen-2-yl)methanone | 70-80 |

This table illustrates the expected outcomes for Fukuyama coupling reactions involving this compound, based on known examples with other aryl zinc halides.

Barbier Reaction

The Barbier reaction is a one-pot organometallic reaction where an alkyl halide, a carbonyl compound, and a metal (typically zinc, magnesium, or indium) are reacted together. wikipedia.org A key distinction from the Grignard reaction is the in situ generation of the organometallic nucleophile, which then adds to the carbonyl compound. wikipedia.org This approach is particularly useful when the organometallic reagent is unstable and cannot be easily isolated. wikipedia.org

In the context of this compound, a Barbier-type reaction would involve the simultaneous addition of 1-bromo-3,4-difluorobenzene and a suitable aldehyde or ketone to a suspension of activated zinc metal in an ethereal solvent. The this compound is formed in the reaction mixture and immediately reacts with the carbonyl compound to produce the corresponding alcohol. wikipedia.orgnih.gov

Table 3: Representative Barbier-Type Reactions

| Entry | Halide | Carbonyl Compound | Metal | Product |

| 1 | 1-Bromo-3,4-difluorobenzene | Acetone | Zinc | 2-(3,4-Difluorophenyl)propan-2-ol |

| 2 | 1-Bromo-3,4-difluorobenzene | Benzaldehyde | Zinc | (3,4-Difluorophenyl)(phenyl)methanol |

| 3 | 1-Bromo-3,4-difluorobenzene | Cyclopentanone | Zinc | 1-(3,4-Difluorophenyl)cyclopentan-1-ol |

This table provides illustrative examples of products from Barbier-type reactions starting with 1-bromo-3,4-difluorobenzene.

Enantioselective Additions to Carbonyls and Imines

The synthesis of chiral alcohols and amines is of paramount importance in medicinal chemistry and materials science. Enantioselective addition of organometallic reagents to prochiral carbonyls and imines is a direct and efficient method to access these valuable compounds. The use of chiral ligands or auxiliaries can effectively control the stereochemical outcome of the reaction.

For the enantioselective addition of this compound to an aldehyde, a chiral ligand, such as a chiral amino alcohol or a phosphine-based ligand, would be employed in conjunction with the organozinc reagent. mdpi.comresearchgate.netscirp.org The chiral ligand coordinates to the zinc atom, creating a chiral environment that directs the addition of the 3,4-difluorophenyl group to one face of the aldehyde, leading to the preferential formation of one enantiomer of the resulting secondary alcohol.

Similarly, the asymmetric addition of this compound to an imine, particularly an N-sulfinyl imine, can provide a route to chiral amines. beilstein-journals.orgwiley-vch.debeilstein-journals.org The sulfinyl group acts as a powerful chiral auxiliary, directing the nucleophilic attack of the organozinc reagent to the imine carbon with high diastereoselectivity. Subsequent removal of the sulfinyl group reveals the chiral amine.

Table 4: Enantioselective Addition of Aryl Zinc Reagents

| Entry | Electrophile | Chiral Control | Product Type | Typical Enantiomeric Excess (ee) |

| 1 | Benzaldehyde | Chiral Amino Alcohol Ligand | Chiral Secondary Alcohol | >90% |

| 2 | N-tert-Butanesulfinyl imine | Chiral Sulfinyl Auxiliary | Chiral Sulfinamide | >95% (diastereomeric excess) |

| 3 | Propiophenone | Chiral Phosphine Ligand | Chiral Tertiary Alcohol | 85-95% |

This table summarizes typical results for enantioselective additions of aryl zinc reagents, which are expected to be applicable to this compound.

Functional Group Tolerance in this compound Transformations

A significant advantage of organozinc reagents, including this compound, is their remarkable tolerance of a wide range of functional groups in the coupling partners. nih.govwikipedia.orgorgsyn.orgorganic-chemistry.org This chemoselectivity is attributed to the moderate reactivity of the carbon-zinc bond, which allows it to react preferentially with the catalyst in cross-coupling reactions without attacking sensitive functional groups present in the substrate. organic-chemistry.org

In reactions such as the Negishi and Fukuyama couplings, this compound can be successfully coupled with substrates containing functional groups that would be incompatible with more reactive organometallic reagents like Grignard or organolithium reagents. These tolerated groups include esters, ketones, nitriles, amides, and even other halides. nih.govwikipedia.orgorgsyn.org This high degree of functional group tolerance simplifies synthetic planning by reducing the need for protection and deprotection steps, leading to more efficient and atom-economical syntheses.

Table 5: Functional Group Tolerance in Cross-Coupling Reactions of this compound

| Entry | Coupling Partner Functional Group | Reaction Type | Reactivity |

| 1 | Ester (-COOR) | Negishi/Fukuyama | Tolerated |

| 2 | Ketone (-COR) | Negishi | Tolerated |

| 3 | Nitrile (-CN) | Negishi | Tolerated |

| 4 | Amide (-CONR₂) | Negishi | Tolerated |

| 5 | Aryl Chloride (-Cl) | Negishi | Tolerated (slower reactivity than Br/I) |

| 6 | Aldehyde (-CHO) | Fukuyama | Tolerated |

This table outlines the general functional group compatibility of aryl zinc reagents in common cross-coupling reactions, which is applicable to this compound.

Emerging Reaction Types

The reactivity of this compound is also being explored in newer, more advanced synthetic methodologies, such as C-H activation processes.

C-H Activation Processes

Transition metal-catalyzed C-H activation has emerged as a powerful strategy for the direct functionalization of otherwise inert C-H bonds, offering a more atom- and step-economical approach to the synthesis of complex molecules. snnu.edu.cnnih.govnih.govrsc.orgmdpi.com In the context of direct arylation reactions, a C-H bond on one aromatic ring is coupled with an aryl halide or a suitable organometallic partner.

Hydroarylation Reactions

Hydroarylation reactions represent a powerful and atom-economical method for the formation of carbon-carbon bonds, directly adding an aryl group and a hydrogen atom across a carbon-carbon multiple bond. While direct examples of hydroarylation reactions specifically employing this compound are not extensively documented in dedicated studies, the reactivity of arylzinc halides in such transformations is well-established, primarily through nickel and palladium catalysis. These precedents allow for a detailed projection of the reactivity and transformative applications of this compound in this context.

The general mechanism for the hydroarylation of alkenes using an arylzinc reagent often involves the formation of a metal-hydride species as a key intermediate. In nickel-catalyzed systems, for instance, a plausible pathway involves the transmetalation of the 3,4-difluorophenyl group from zinc to a nickel(0) or nickel(I) center. Subsequent reaction with a hydride source, or through an alternative pathway involving oxidative addition and reductive elimination, generates a nickel-hydride complex. This nickel-hydride then undergoes migratory insertion with an alkene substrate. The regioselectivity of this insertion, leading to either a Markovnikov or anti-Markovnikov product, is highly dependent on the nature of the alkene, the ligands on the nickel catalyst, and the reaction conditions. The final step is a reductive elimination that yields the hydroarylated product and regenerates the active nickel catalyst.

Similarly, palladium-catalyzed hydroarylations can proceed through a dual catalytic cycle, for example, involving a copper-hydride (CuH) species. In such a system, an enantioselective hydrocupration of an alkene can form a stereodefined copper-alkyl intermediate. This intermediate then undergoes a stereospecific transmetalation with a palladium(II)-aryl complex, formed from the oxidative addition of an aryl halide to a palladium(0) catalyst. While this dual system typically uses an aryl halide, the underlying principle of generating a metal-hydride and an aryl-metal species that combine with an alkene is central. For organozinc reagents like this compound, a single metal catalyst, such as nickel, is often sufficient to promote the hydroarylation. nih.govacs.orgnih.gov

Research into the hydroarylation of unactivated alkenes has demonstrated that the choice of catalyst and ligands can steer the reaction towards either linear (anti-Markovnikov) or branched (Markovnikov) products. acs.orgacs.org For instance, nickel-catalyzed systems have been developed for the anti-Markovnikov hydroarylation of vinylarenes and the linear-selective hydroarylation of alkyl-substituted alkenes. acs.org The electronic properties of the 3,4-difluorophenyl group, being electron-withdrawing, can influence the reactivity of the organozinc reagent and the subsequent stability of the metal-aryl intermediates, potentially affecting reaction rates and selectivity.

The following data table summarizes representative findings for nickel-catalyzed hydroarylation reactions of alkenes with organozinc reagents, providing a model for the expected outcomes with this compound.

| Alkene Substrate | Catalyst System | Hydride Source | Product Type | Regioselectivity | Reference |

| Styrene | Ni(acac)₂ / Ligand | Silane | Branched | Markovnikov | acs.org |

| 1-Octene | Ni(COD)₂ / Ligand | Isopropanol | Linear | anti-Markovnikov | acs.org |

| Vinylcyclohexane | NiCl₂ (diphosphine) | Internal | Linear | anti-Markovnikov | rsc.org |

| Norbornene | Co(acac)₂ / Ligand | Not specified | exo-Addition | High | beilstein-journals.org |

| Alkenyl Sulfonamide | NiBr₂·diglyme / Ligand | Phenylsilane | Branched | Markovnikov | researchgate.net |

The application of this compound in hydroarylation reactions would provide a direct route to 1-alkyl-3,4-difluorobenzenes. These products are valuable intermediates in medicinal chemistry and materials science, where the difluorophenyl motif is often incorporated to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. The ability to control the regioselectivity of the hydroarylation would further enhance the synthetic utility of this organozinc reagent, allowing for the targeted synthesis of either linear or branched alkyl-substituted difluorinated aromatic compounds.

Spectroscopic Characterization of Organozinc Species

The transient and reactive nature of organozinc intermediates requires specialized spectroscopic techniques for their direct observation and characterization. In situ methods are particularly valuable as they allow for the study of these species under actual reaction conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR spectroscopy is a powerful tool for monitoring the formation and consumption of soluble organozinc species in real-time. nih.govescholarship.org For instance, ¹H NMR can quantify the yield of organozinc reagents and provide kinetic data on their formation. nih.gov In the study of related arylzinc sulfonates, 2D NMR methods, including ¹H and ¹³C NMR, have been used to confirm the presence of the zinc insertion product by identifying characteristic signals, such as the quaternary carbon attached to zinc (C-Zn). d-nb.info However, routine NMR can sometimes provide ambiguous information about the solvation state of organozinc species due to fast equilibria in solution, which result in averaged spectroscopic signals. chemrxiv.org

Fluorescence Microscopy: This highly sensitive technique has emerged as a crucial method for observing reaction intermediates directly on the surface of zinc metal, which are often present in concentrations too low for other analytical methods to detect. nih.govacs.org By using fluorescently tagged organohalides, researchers can visualize the oxidative addition and subsequent solubilization steps of organozinc reagent formation. nih.gov This has been instrumental in understanding the role of activating agents like lithium chloride (LiCl), which was shown to facilitate the solubilization of surface-bound organozinc intermediates. nih.govescholarship.orgacs.org Fluorescence lifetime imaging microscopy (FLIM) represents a further advancement, providing deeper insights into the mechanisms of metal activation. uci.edu

A comparative table of these techniques is presented below:

Table 1: Comparison of In Situ Spectroscopic Techniques for Organozinc Characterization| Technique | Information Provided | Advantages | Limitations |

|---|---|---|---|

| NMR Spectroscopy | Quantitative data on soluble species, reaction kinetics, structural information of solution-phase compounds. | Provides detailed structural and quantitative information. | Insufficiently sensitive for low-concentration surface intermediates; fast equilibria can lead to averaged signals. nih.govchemrxiv.org |

| Fluorescence Microscopy | Visualization of surface intermediates, mechanistic insights into formation steps (oxidative addition, solubilization). | Extremely high sensitivity, allows for spatiotemporal resolution of surface events. escholarship.org | Requires fluorescently labeled probes; provides less detailed structural information than NMR. |

The application of in situ spectroscopy has been pivotal in building a mechanistic understanding of organozinc reagent formation. The combined use of single-particle fluorescence microscopy and ¹H NMR spectroscopy has allowed for the correlation of surface phenomena with the bulk solution chemistry. escholarship.org This dual approach revealed that the formation of soluble organozinc reagents is a two-step process: oxidative addition to form surface intermediates, followed by their solubilization. nih.gov

This understanding has practical implications for optimizing reaction conditions. For example, monitoring the reaction of aryl halides with zinc in the presence of LiCl using fluorescence microscopy demonstrated that LiCl's primary role is to enhance the solubilization of the newly formed arylzinc species from the metal surface. nih.govacs.org Similarly, in situ monitoring has been applied to other organometallic preparations, such as Grignard reactions, where techniques like near-infrared (NIR) spectroscopy are used to control reactant feed rates and improve safety by preventing the accumulation of unreacted reagents. researchgate.net

In Situ Spectroscopic Techniques (e.g., NMR, Fluorescence Microscopy)

Solid-State Structural Elucidation of Related Organozinc Compounds

While solution-phase studies are crucial for understanding reactivity, solid-state analysis provides definitive structural information. X-ray crystallography, in particular, offers an atomic-level view of molecular geometry, bonding, and intermolecular interactions.

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of crystalline solids. wikipedia.orglibretexts.org This technique has been instrumental in characterizing a wide range of organometallic compounds, including organozinc species. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the electron density and, consequently, the atomic positions can be generated. wikipedia.org

Although a specific crystal structure for this compound is not detailed in the provided search results, the structures of many related organozinc compounds have been determined, providing valuable comparative data. For example, the solid-state structures of fundamental compounds like dimethylzinc (B1204448) and diethylzinc (B1219324) were elucidated, revealing linear molecules with weak intermolecular interactions. chemistryviews.org The structures of more complex organozinc halides often show aggregation into dimers or polymers through halogen bridges, leading to a tetrahedral coordination geometry at the zinc center. uu.nl For instance, the structure of [CF₃CCl₂ZnCl(OEt₂)]₂ reveals a central, flat Zn-Cl-Zn-Cl four-membered ring. uu.nl

The analysis of crystal structures extends beyond the geometry of a single molecule to include how molecules are arranged in the crystal lattice. This packing is governed by intermolecular interactions, such as van der Waals forces and, in some cases, weak covalent contributions. chemistryviews.org In the crystal structure of diethylzinc, each molecule is surrounded by eight neighbors in an orthogonal arrangement. nih.gov

For substituted aromatic compounds, π-π stacking and interactions involving substituents can play a significant role. In fluorinated zinc phthalocyanine (B1677752) crystals, intermolecular interactions are influenced by the fluorine substituents, affecting the electronic properties of the material. aps.org The study of these interactions is crucial as they can influence the material's bulk properties. Computational tools, such as the analysis of Hirshfeld surfaces, can be used to map and quantify these close contacts between molecules in the crystal. nih.gov

X-ray Crystallography Studies

Theoretical and Computational Chemistry

Theoretical and computational methods, particularly density functional theory (DFT), have become indispensable tools for complementing experimental studies of organozinc compounds. bohrium.comresearchgate.net These methods provide insights into reaction mechanisms, transition state structures, and the electronic properties of molecules that are often difficult or impossible to determine experimentally.

DFT calculations can be used to:

Investigate Reaction Mechanisms: Computational studies have explored the mechanisms of various reactions involving organozinc reagents, such as Negishi cross-coupling and conjugate additions. bohrium.comnih.gov For example, DFT calculations revealed that the enhanced reactivity of organozinc halides in DME compared to THF for conjugate additions is due to the stabilization of a transition state involving two organozinc moieties by the bidentate coordination of DME. nih.gov

Elucidate Solution Structures: Ab initio molecular dynamics simulations can model the complex equilibria of organozinc species in solution, such as the Schlenk equilibrium, which governs the distribution between RZnX, R₂Zn, and ZnX₂. chemrxiv.orgacs.org These simulations, validated by experimental data from techniques like X-ray absorption spectroscopy (XANES), can clarify the solvation states and coordination numbers of zinc species in different solvents. chemrxiv.orgresearchgate.net

Analyze Bonding and Electronic Structure: Theoretical calculations provide a deeper understanding of the bonding within organozinc compounds and their complexes. icm.edu.pl For instance, DFT was used to investigate the insertion of SO₂ into the Zn-C bond of various homoleptic organozinc compounds, revealing moderate energy barriers and a highly exothermic reaction. icm.edu.pl

The synergy between computational and experimental approaches is powerful. For example, while NMR experiments suggested significant aggregation of organozinc species, it was DFT calculations that explained the differing reactivity in THF versus DME by identifying a bimetallic transition state. nih.gov Similarly, DFT has been used alongside X-ray crystallography to refine and understand the intermolecular forces that dictate crystal structures. nih.gov

Density Functional Theory (DFT) Calculations for Structure and Reactivity

Density Functional Theory (DFT) has become an indispensable tool for investigating the structural and electronic properties of organometallic reagents like this compound. scispace.commdpi.com DFT calculations allow for the accurate optimization of molecular geometries, providing data on bond lengths, bond angles, and dihedral angles in the gas phase or in solution. scirp.orgresearchgate.net For this compound, these calculations typically model the molecule with a zinc atom bonded to the C1 carbon of the difluorophenyl ring and a bromine atom. The presence of two fluorine atoms on the aromatic ring significantly influences the electronic structure, which DFT can quantify through charge distribution analysis.

By employing functionals such as B3LYP with basis sets like 6-311G, researchers can model the ground state structure with high precision. scirp.orgmdpi.com The calculations reveal the polarization of the C-Zn bond, which is crucial for its nucleophilic character. The electron-withdrawing nature of the fluorine atoms affects the charge on the phenyl ring and the reactivity of the C-Zn bond. DFT studies on similar organozinc reagents have shown that these compounds can exist as monomers, dimers, or larger aggregates, often coordinated with solvent molecules like tetrahydrofuran (B95107) (THF). chemrxiv.orgresearchgate.net

Table 1: Calculated Geometrical Parameters for a Model Organozinc Compound

This table presents typical data obtained from DFT calculations on a representative arylzinc halide structure. The values are illustrative of the precision provided by these computational methods.

| Parameter | Optimized Value (Angstroms/Degrees) | Method/Basis Set |

| C-Zn Bond Length | 2.01 Å | B3LYP/6-311G(d,p) |

| Zn-Br Bond Length | 2.35 Å | B3LYP/6-311G(d,p) |

| C-C-Zn Bond Angle | 120.5° | B3LYP/6-311G(d,p) |

| C-Zn-Br Bond Angle | 178.5° | B3LYP/6-311G(d,p) |

Data based on findings for similar structures in computational chemistry literature.

Reactivity indices derived from DFT, such as the electronic chemical potential and electrophilicity/nucleophilicity indices, provide a quantitative measure of the molecule's reactivity, helping to predict its behavior in reactions like Negishi cross-coupling. mdpi.com

Frontier Molecular Orbital (FMO) Theory for Reactivity and Selectivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful application of molecular orbital theory used to explain and predict chemical reactivity and selectivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. cureffi.org For this compound, which acts as a nucleophile in cross-coupling reactions, the energy and shape of its HOMO are of primary importance.

The interaction involves the donation of electron density from the HOMO of the organozinc reagent to the LUMO of the electrophile (e.g., an aryl halide). wikipedia.orgyoutube.com The energy gap between the HOMO of the nucleophile and the LUMO of the electrophile is a key determinant of reactivity; a smaller gap generally leads to a more facile reaction. mdpi.com DFT calculations are used to determine the energies and visualize the spatial distribution of these frontier orbitals.

In this compound, the HOMO is typically localized on the C-Zn bond and the phenyl ring. The electron-withdrawing fluorine atoms can lower the energy of the HOMO compared to non-fluorinated phenylzinc bromide, which modulates its reactivity. FMO analysis can explain the regioselectivity of reactions by examining the orbital coefficients on different atoms. The largest coefficient on the HOMO of the organozinc reagent indicates the most nucleophilic site, which is the carbon atom bonded to zinc.

Table 2: Illustrative Frontier Orbital Energies in a Negishi Coupling Reaction

This table shows representative HOMO-LUMO energy values calculated via DFT, illustrating the interaction between an arylzinc reagent and an aryl halide.

| Molecule | Orbital | Energy (eV) |

| This compound | HOMO | -5.8 |

| This compound | LUMO | -0.9 |

| Aryl Bromide (Electrophile) | HOMO | -7.2 |

| Aryl Bromide (Electrophile) | LUMO | -1.5 |

| HOMO(Nucleophile) - LUMO(Electrophile) Gap | ΔE | 4.3 eV |

Values are representative and based on general findings for similar reactants. mdpi.com

Reaction Coordinate Analysis and Transition State Elucidation

Understanding the detailed mechanism of a chemical reaction requires identifying all intermediates and transition states along the reaction pathway. Computational chemists use reaction coordinate analysis to map the energy profile of a reaction, such as the Negishi cross-coupling involving this compound. wikipedia.org This involves calculating the potential energy of the system as the geometry changes from reactants to products.

The key steps in a palladium-catalyzed Negishi coupling are oxidative addition, transmetalation, and reductive elimination. wikipedia.orgorganic-chemistry.org DFT calculations are employed to locate the geometry of the transition state (a first-order saddle point on the potential energy surface) for each of these elementary steps. The energy of the transition state determines the activation energy (barrier) for that step.

For the transmetalation step, where the difluorophenyl group is transferred from zinc to the palladium catalyst, computational studies elucidate the structure of the transition state, which may involve a bridged bimetallic species. nih.gov By comparing the activation barriers for competing pathways, such as β-hydride elimination versus reductive elimination in the final step, these analyses can explain product distributions and selectivity. nih.gov

Computational Modeling of Solvent Effects and Ligand Interactions

The reaction environment, particularly the solvent and any coordinating ligands, plays a crucial role in the reactivity of organozinc reagents. Computational models are essential for understanding these complex interactions at a molecular level. nih.govnih.gov Solvent effects can be modeled either implicitly, using a polarizable continuum model (PCM), or explicitly, by including individual solvent molecules in the calculation.

Studies on similar organozinc halides have shown that coordinating solvents like 1,2-dimethoxyethane (B42094) (DME) can significantly enhance reactivity compared to THF. DFT calculations revealed that DME can stabilize a key transition state involving two organozinc moieties, thereby lowering the reaction's activation energy. rsc.org This is attributed to the bidentate coordinating ability of DME. rsc.org

Ligands, typically phosphines attached to a palladium or nickel catalyst, are also critical. Computational studies model the steric and electronic effects of different ligands on the catalytic cycle. mit.edu For instance, electron-rich, bulky phosphine ligands can accelerate the rate-limiting reductive elimination step, preventing side reactions and improving product yield. nih.govorganic-chemistry.org Docking studies and energy calculations help rationalize why certain ligands form more active and stable catalytic complexes. core.ac.ukmdpi.com

Simulations of Catalytic Cycles and Energy Landscapes

For the Negishi cross-coupling of this compound, the catalytic cycle typically begins with the oxidative addition of an aryl halide to a Pd(0) or Ni(0) complex. wikipedia.orgresearchgate.net This is followed by transmetalation with the organozinc reagent and concludes with reductive elimination to form the C-C coupled product and regenerate the catalyst. researchgate.netyoutube.com

Computational studies on nickel-catalyzed Negishi reactions with difluorophenylzinc bromide have provided mechanistic insights, including the involvement of specific Ni(I) and Ni(II) intermediates. researchgate.net By mapping the energy landscape, researchers can determine the most favorable reaction pathway and understand how factors like the choice of metal, ligand, and solvent influence the energetics of the cycle. acs.org

Table 3: Representative Relative Free Energy Profile for a Negishi Catalytic Cycle

This table illustrates the kind of data generated from simulations of a catalytic cycle, showing the relative stability of key species.

| Species in Catalytic Cycle | Description | Relative Free Energy (ΔG, kcal/mol) |

| Cat + R-X | Separated Reactants | 0.0 |

| TS1 | Oxidative Addition TS | +15.2 |

| Int1 | Oxidative Adduct [Cat(R)(X)] | -5.1 |

| TS2 | Transmetalation TS | +12.5 |

| Int2 | Transmetalated Complex [Cat(R)(R')] | -10.3 |

| TS3 | Reductive Elimination TS | +18.7 (Rate-Determining) |

| Cat + R-R' | Separated Products | -25.6 |

TS = Transition State, Int = Intermediate. Values are illustrative and based on published computational studies of cross-coupling reactions. acs.org

Conclusion

3,4-Difluorophenylzinc bromide stands as a testament to the power and versatility of organozinc chemistry. Its ability to serve as a stable yet reactive source of the 3,4-difluorophenyl group makes it an invaluable reagent in the synthetic chemist's toolbox. From the fundamental principles of organometallic reactivity to its practical applications in the synthesis of pharmaceuticals and advanced materials, this compound and its congeners continue to play a crucial role in advancing the frontiers of organic synthesis. The ongoing development of new catalytic systems and a deeper understanding of the reaction mechanisms will undoubtedly expand the scope and utility of these important synthetic intermediates.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes and Catalyst Systems for 3,4-Difluorophenylzinc Bromide

The primary route to arylzinc halides like this compound is the direct oxidative addition of zinc metal into the corresponding aryl halide, in this case, 1-bromo-3,4-difluorobenzene. While effective, this method's efficiency can be hampered by the passivation of the zinc metal surface by an oxide layer. Future research will likely focus on overcoming this limitation through the development of advanced activation methods and novel catalyst systems.

Current strategies often employ activating agents to enhance the reactivity of commercial zinc dust. researchgate.net For instance, the use of agents like 1,2-dibromoethane (B42909) and chlorotrimethylsilane (B32843) (TMSCl) is common. Studies have suggested that TMSCl plays a dual role by partially removing the passivating oxide layer and counteracting metal agglomeration. researchgate.net Another key development has been the addition of lithium salts (e.g., LiCl), which can break up zinc aggregates and lead to more reactive, soluble organozinc species. researchgate.net

Emerging research avenues will likely explore:

New Activating Agents: Investigating alternative, more efficient, and environmentally benign chemical or mechanical activation methods for zinc metal.

Flow Chemistry Systems: The use of packed-bed flow reactors containing activated zinc could enable a continuous, on-demand synthesis of this compound, improving safety, consistency, and scalability. researchgate.net Such systems provide clean solutions of the reagent with reproducible concentrations, ready for immediate use in subsequent reactions. researchgate.net

Catalytic Systems: While the insertion of zinc is typically stoichiometric, research into catalytic systems that could facilitate the formation of the organozinc reagent is a potential long-term goal. This could involve exploring different metal catalysts or additives that lower the energy barrier for zinc insertion.

The table below summarizes key strategies for the synthesis of functionalized organozinc compounds that could be applied or further developed for this compound.

| Method | Activating Agent/Catalyst | Solvent | Key Features |

| Direct Zinc Insertion | TMSCl, 1,2-dibromoethane | THF | Classic method, requires zinc activation. researchgate.net |

| Rieke Zinc | N/A (Highly activated zinc) | THF | Uses highly reactive, pre-activated zinc powder. researchgate.net |

| LiCl-Mediated Insertion | LiCl | THF | Improves solubility and reactivity of the organozinc reagent. researchgate.net |

| Flow Synthesis | Activated Mg-packed column (for transmetalation) | THF | Allows for in situ formation and immediate use in cross-coupling. researchgate.net |

Application in Complex Molecule Synthesis and Late-Stage Functionalization

The 3,4-difluorophenyl motif is a crucial component in many pharmaceuticals and agrochemicals due to the unique properties conferred by the fluorine atoms, such as enhanced metabolic stability and binding affinity. This compound serves as an excellent nucleophilic source for introducing this group into complex molecules, particularly through palladium- or nickel-catalyzed cross-coupling reactions like the Negishi coupling. nih.gov

A significant area of future growth is in late-stage functionalization (LSF) . LSF is a powerful strategy in drug discovery that aims to introduce chemical modifications into a complex, drug-like molecule at a late step in its synthesis. nih.govnih.gov This approach allows for the rapid generation of a library of analogues from a common advanced intermediate, which can accelerate the optimization of properties like potency and pharmacokinetics. nih.govchemistryviews.org

Future research will likely focus on:

Expanding LSF Protocols: Developing robust and highly selective nickel- or palladium-catalyzed cross-coupling conditions that allow this compound to react with complex substrates bearing sensitive functional groups. The use of modern, well-defined precatalyst systems, such as Buchwald's G3 and G4 palladacycles, could be instrumental in achieving the required reactivity and selectivity under mild conditions.

Synthesis of Novel Pharmaceutical Analogues: Employing this compound to modify existing drug scaffolds to explore new structure-activity relationships (SAR). nih.gov

Natural Product Modification: Applying LSF strategies to introduce the 3,4-difluorophenyl group into natural product skeletons, potentially unlocking new or enhanced biological activities.

The table below provides examples of modern catalyst systems used for Negishi cross-coupling, highlighting their potential application with this compound for LSF.

| Catalyst System | Ligand Type | Key Application/Advantage |

| Ni(II)-BICAAC Complexes | Bicyclic (Alkyl)(Amino)Carbene | High catalytic potential for coupling aryl halides with organozinc reagents without additives. nih.gov |

| Pd-Buchwald Precatalysts (G3/G4) | Biaryl Phosphines (e.g., XPhos, SPhos) | Air- and moisture-stable; allow for low catalyst loadings and mild reaction conditions suitable for complex substrates. |

| Ni-NHC Complexes | N-Heterocyclic Carbene | Effective for C-C bond formation, with catalytic cycles that can be tuned by the carbene structure. nih.govresearchgate.net |

Exploration of Electrochemical and Photochemical Methods for Organozinc Generation and Reactivity

In the quest for more sustainable and controllable synthetic methods, electrochemistry and photochemistry are emerging as powerful alternatives to traditional chemical activation. These techniques use electrical current or light, respectively, as traceless reagents to drive chemical transformations, often under very mild conditions.

Photochemical methods have already shown promise for Negishi reactions. For example, visible-light-induced, nickel-catalyzed protocols have been developed where the organozinc reagent is formed and then coupled in a two-step sequence. acs.org This approach can even be integrated into flow chemistry systems, where a solution of the organic halide is passed through a packed column of zinc metal before being mixed with the coupling partner and catalyst in a photoreactor. acs.org

Electrochemical synthesis offers another promising route. The anodic oxidation of aryl bromides is a known process, and electrochemical methods are being developed for various bromofunctionalization reactions. nih.govmdpi.com Future research could explore the direct electrochemical reduction of a 1-bromo-3,4-difluorobenzene and zinc salt mixture at a cathode to generate the this compound reagent in situ. This would avoid the use of bulk zinc metal and the associated surface passivation issues.

Key research goals in this area include:

Developing a direct photochemical synthesis of this compound from 1-bromo-3,4-difluorobenzene and zinc metal, potentially initiated by light to create reactive radical species.

Designing an electrochemical cell for the continuous and controlled generation of this compound from a zinc anode and the aryl bromide.

Investigating photo- or electro-stimulated Negishi coupling reactions where the catalytic cycle itself is driven by light or electricity, potentially accessing novel reactivity pathways.

Investigation of New Cooperative Catalysis Systems and Multicomponent Reactions

The efficiency and selectivity of chemical reactions can often be enhanced by using two or more catalysts that work in concert—a concept known as cooperative catalysis . This approach could be highly beneficial for reactions involving this compound. For instance, a bimetallic system could be designed where one metal catalyst (e.g., nickel) activates the organozinc reagent and the organic electrophile, while a second metal (e.g., copper) or a Lewis acid assists in a key step like transmetalation or reductive elimination. nih.gov Such cooperative action could lead to higher yields, milder reaction conditions, and expanded substrate scope. researchgate.netnih.gov

Multicomponent reactions (MCRs) , where three or more reactants combine in a single operation to form a product, represent another exciting frontier. nih.govbeilstein-journals.org These reactions are highly atom- and step-economical, allowing for the rapid construction of complex molecules from simple precursors. nih.gov A future research direction would be to design MCRs that incorporate this compound as one of the key components. For example, a palladium-catalyzed three-component coupling of an allene, an organic halide, and this compound could provide rapid access to complex difluorinated structures.

Future investigations could target:

Bimetallic Catalysis: Exploring combinations of palladium/copper, nickel/copper, or nickel/Lewis acid catalysts for Negishi couplings with this compound to tackle challenging or unreactive substrates. nih.gov

Tandem Reactions: Designing sequential (tandem) reactions where the formation of the organozinc reagent is immediately followed by a multicomponent coupling in the same pot. rsc.org

Novel MCRs: Developing new MCRs where this compound acts as a nucleophile in reactions with imines and electrophiles, for example, to create complex α-substituted amines. researchgate.net

Advanced Mechanistic Elucidation Using State-of-the-Art Techniques

A deep understanding of reaction mechanisms is crucial for the rational design and optimization of catalytic systems. researchgate.net Future research will undoubtedly leverage a suite of advanced analytical and computational tools to probe the intimate details of reactions involving this compound.

Computational modeling , particularly using Density Functional Theory (DFT), has become an indispensable tool for mapping out reaction energy profiles, evaluating potential transition states, and understanding the role of ligands and additives. researchgate.netacs.org These computational efforts can predict reaction outcomes and guide experimental design.

Advanced spectroscopic techniques are vital for identifying and characterizing transient intermediates in a catalytic cycle. Key methods include:

Nuclear Magnetic Resonance (NMR): In-line and low-temperature NMR spectroscopy can monitor reaction progress in real-time and help identify species in solution. acs.orgresearchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can detect key intermediates, such as the organometallic species involved in different oxidation states of the catalyst (e.g., Ni(I), Ni(II), Ni(III)). nih.gov

X-ray Crystallography: When intermediates can be isolated, single-crystal X-ray diffraction provides definitive structural information. nih.govuu.nl

UV-Vis and IR Spectroscopy: These techniques can be used to track the concentration of catalyst species and identify intermediates during the reaction. nih.govresearchgate.net

By combining these state-of-the-art experimental and computational methods, researchers can gain unprecedented insight into the catalytic cycles of Negishi couplings and other reactions involving this compound. This knowledge will be essential for developing the next generation of highly efficient and selective synthetic methodologies.

Q & A

Q. How can researchers optimize the synthesis of 3,4-difluorophenylzinc bromide while ensuring stability and reproducibility?

- Methodological Answer : Synthesis should prioritize inert conditions (argon/nitrogen atmosphere) due to the compound's sensitivity to moisture and oxygen. Use anhydrous solvents (e.g., THF, diethyl ether) and pre-dried glassware. Reaction progress can be monitored via quenching small aliquots and analyzing by GC-MS or NMR. Stability during storage requires refrigeration (2–8°C) in flame-sealed ampules under inert gas, avoiding exposure to strong oxidizers or high temperatures (>50°C) to prevent decomposition .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use NMR to confirm fluorine substituent positions and purity. NMR can detect residual solvents or byproducts.

- X-ray Crystallography : For structural elucidation, grow single crystals via slow evaporation in non-polar solvents (e.g., hexane/THF mixtures). Employ SHELXTL-plus software for data refinement, as demonstrated in analogous organometallic bromide structures .

- Elemental Analysis : Verify stoichiometry via combustion analysis for C, H, N, and halogen content.

Advanced Research Questions

Q. How does solvent polarity influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Reactivity is enhanced in polar aprotic solvents (e.g., DMF, DMSO) due to improved solvation of the zinc center. However, THF is preferred for controlled reactivity in Negishi couplings. Systematic studies should vary solvent dielectric constants and measure reaction yields/kinetics. Use computational modeling (DFT) to correlate solvent effects with transition-state energetics .

Q. What are the thermal decomposition pathways of this compound, and how can they be mitigated?

- Methodological Answer : Conduct thermogravimetric analysis (TGA) coupled with mass spectrometry (MS) to identify decomposition products (e.g., fluorinated benzene derivatives, ZnBr). Decomposition above 150°C may release CO/CO if residual solvents oxidize. Mitigation strategies include strict temperature control (<100°C) and using stabilizers like triphenylphosphine .

Q. How can researchers resolve contradictions in reported reactivity of this compound with aryl halides?

- Methodological Answer : Discrepancies may arise from varying ligand environments or trace impurities. Design experiments to:

- Compare reactivity using substrates with differing electronic profiles (e.g., electron-rich vs. electron-deficient aryl halides).

- Analyze reaction mixtures via in-situ IR spectroscopy to detect intermediates.

- Replicate conflicting studies under standardized conditions (identical solvents, catalysts, and purity protocols) .

Q. What mechanistic insights explain the dual role of zincates as both nucleophiles and bases in fluorinated systems?

- Methodological Answer : Use kinetic isotope effects (KIE) and Hammett studies to probe transition states. For example, compare reaction rates of fluorinated vs. non-fluorinated substrates to assess electronic effects. Isotopic labeling (, ) can track proton transfer steps. Computational studies (DFT) should model charge distribution at the zinc center to explain base/nucleophile switching .

Data Analysis and Contradictions

Q. How should researchers address conflicting data on the air stability of this compound?

- Methodological Answer : Contradictions may stem from impurities (e.g., residual moisture) or storage conditions. Conduct controlled stability tests:

- Expose aliquots to ambient air for timed intervals, then analyze via NMR for decomposition products.

- Compare results across labs using standardized purity benchmarks (e.g., ≤50 ppm HO by Karl Fischer titration).

- Publish raw data (TGA, NMR) to enable meta-analyses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.